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The table below summarizes the primary in vitro targets and measured efficacies of Soraprazan.

Target | Biological Key Quantitative Findings (ICso, Ki, Observed Effects &
System Kq) Mechanism

| Gastric H+,K+-ATPase [1] [2] | * ICso: 0.19 pM (in isolated gastric glands) * Ki: 6.4 nM « Kj: 28.27 nM
(binding affinity) | « Potent, reversible, potassium-competitive acid blocker (P-CAB). * Binds specifically
to the K+ site of H+,K+-ATPase, inhibiting gastric acid secretion [1]. | | Lipofuscin Removal (RPE cells)
[3] [4] | Data is primarily observational from in vitro and ex vivo models. | * Removes existing lipofuscin
granules from retinal pigment epithelium (RPE) cells (demonstrated in aged human RPE cells and a
Stargardt's disease mouse model). * The process, lipofuscinolysis, may involve generation of reactive
oxygen species (ROS) [4]. | | Lifespan Extension (C. elegans) [5] [6] | Significant lifespan extension at 50-
200 pM. | = Activates a lysosome-to-nucleus signaling pathway. * Upregulates lysosomal lipases (e.g., lipl-

1, Ibp-8) and genes for xenobiotic detoxification (e.g., cyp-35A subfamily, gst-5) [5] [6]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from key

studies.
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Enzyme Assay for H+,K+-ATPase Inhibition [1]

¢ Reaction System: The assay uses ion-leaky vesicles or isolated gastric glands as the source of
gastric H+,K+-ATPase.

¢ Inhibition Measurement: Different concentrations of Soraprazan are added to the system. The ICso
value (the concentration that inhibits 50% of enzyme activity) is calculated based on the change in
ATPase activity with increasing drug concentration.

e Binding Affinity: The inhibition constant (Ki) and dissociation constant (Ky4) can be determined

through kinetic analysis and binding studies, respectively.

Pharmacokinetic and Distribution Study in Mouse Eyes [3] [7]

¢ Animal Model: Pigmented Abca4~-/~ mice (a model for Stargardt's disease and increased
lipofuscinogenesis), aged 5-7 months.

e Drug Administration: A single intravitreal injection of a suspension containing 40 pg of remofuscin
(Soraprazan) in 2 pL of PBS with 1% DMSO.

e Tissue Processing: After euthanasia at various time points, eyes are enucleated and dissected into
parts (e.g., cornea, lens, vitreous, retina, RPE/choroid complex). Tissues are weighed and stored at
-80°C until analysis.

¢ Concentration Measurement: High-performance liquid chromatography combined with mass
spectroscopy (HPLC-MS) is used to quantify the time course of remofuscin concentrations in
different eye tissues.

e Cellular Localization: Transmission electron microscopic (TEM) autoradiography using 3H-
labelled remofuscin is employed to visualize the drug's penetration and distribution within eye
sections at a high intracellular resolution.

The following workflow diagram illustrates the key stages of this ocular distribution study:
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C. elegans Lifespan Assay and Mechanism Study [5] [6]

e Model Organism: Wild-type (N2) Caenorhabditis elegans and various loss-of-function mutant strains.
e Treatment: Worms are grown on agar plates containing 0 uM (control), 50 yM, 100 pM, or 200 pM
remofuscin.
¢ Lifespan Measurement: The survival of worms is monitored over time to calculate the mean lifespan.
Statistical analysis (e.g., log-rank test) determines significance.
¢ Mechanism Investigation:
o Gene Expression Analysis: Microarray analysis and RT-gPCR are used to measure changes
in the expression of genes related to lysosomes, lipid metabolism, and detoxification.
o Functional Validation: The experiment is repeated using mutant worms with deletions in key
genes (e.qg., lipl-1, nhr-234, cyp-35A1) to confirm their role in the lifespan-extending effect.

The proposed lysosome-to-nucleus signaling pathway activated by Seraprazan in C. elegans is illustrated

below:
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Research Context and Status

¢ Orphan Drug Designation: Remofuscin has received Orphan Medicinal Product Designation for
the treatment of Stargardt's disease in both the USA and the European Union (EU/3/13/1208) [3].

¢ Clinical Development: A proof-of-concept clinical trial named "STARTT" (Stargardt Remofuscin
Treatment Trial) was funded by the EU's Horizon 2020 program (grant agreement No 779 317). Itis a
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multi-national, double-masked, placebo-controlled trial evaluating the safety and efficacy of oral
Soraprazan in Stargardt disease (EudraCT Number: 2018-001496-20) [8] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s595521?utm_src=pdf-body
https://cordis.europa.eu/project/id/779317
https://pmc.ncbi.nlm.nih.gov/articles/PMC7649431/
https://www.smolecule.com/products/s595521?utm_src=pdf-custom-synthesis
https://www.invivochem.com/soraprazan.html
https://www.sciencedirect.com/science/article/abs/pii/S0022356524338686
https://pmc.ncbi.nlm.nih.gov/articles/PMC7649431/
https://www.sciencedirect.com/science/article/pii/S0891584922000788
https://pubmed.ncbi.nlm.nih.gov/35504961/
https://www.nature.com/articles/s41598-022-11325-2
https://pubmed.ncbi.nlm.nih.gov/33164337/
https://cordis.europa.eu/project/id/779317
https://www.smolecule.com/products/b595521#soraprazan-in-vitro-efficacy
https://www.smolecule.com/products/b595521#soraprazan-in-vitro-efficacy
https://www.smolecule.com/products/b595521#soraprazan-in-vitro-efficacy
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s595521?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact
) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s595521?utm_src=pdf-bulk
https://www.smolecule.com/products/s595521?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

